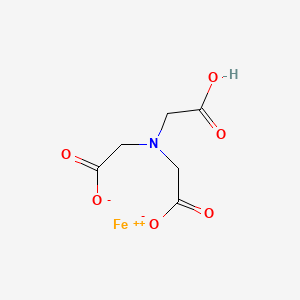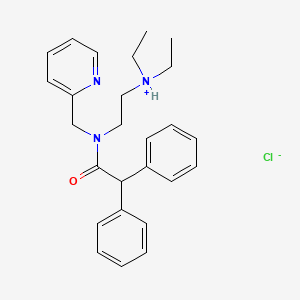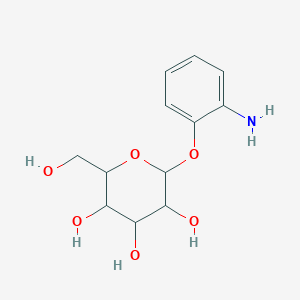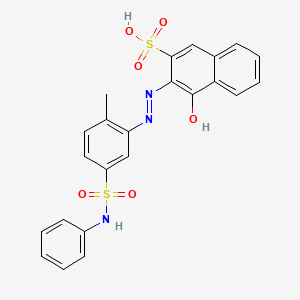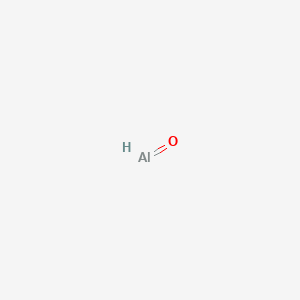palladium(II)]](/img/structure/B13776679.png)
Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethylbenzylamine)palladium(II)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and catalytic properties, making it valuable in various chemical reactions, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] typically involves the reaction of palladium precursors with the NHC ligand. One common method is to react palladium acetate with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in the presence of a base, such as potassium tert-butoxide, under an inert atmosphere . The reaction is usually carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] undergoes various types of reactions, including:
Reduction: It can also be involved in reduction reactions, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used with this compound include aryl halides, boronic acids, and bases like potassium carbonate . The reactions are often carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures ranging from 50°C to 150°C .
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, or substituted alkenes in the case of Heck reactions .
Scientific Research Applications
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] involves the coordination of the NHC ligand to the palladium center, which stabilizes the metal and enhances its catalytic activity . The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is a precursor to the NHC ligand used in the palladium complex.
Allyl [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II): Another palladium complex with similar catalytic properties.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) complex: A gold complex with similar NHC ligands used in catalysis.
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is unique due to its specific ligand structure, which provides steric hindrance and electronic properties that enhance its stability and catalytic efficiency compared to other similar compounds .
Properties
Molecular Formula |
C36H48ClN3Pd-2 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride |
InChI |
InChI=1S/C27H36N2.C9H12N.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)8-9-6-4-3-5-7-9;;/h9-16,18-21H,1-8H3;3-6H,8H2,1-2H3;1H;/q;-1;;/p-1 |
InChI Key |
BGNMDPTYDVUDBP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=CC=CC=[C-]1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)
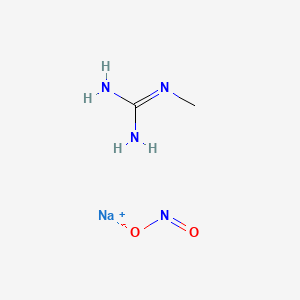
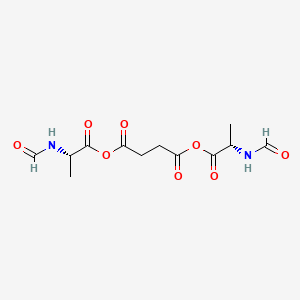
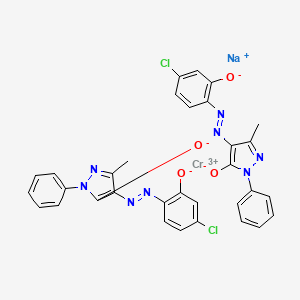

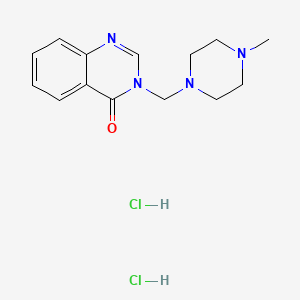
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
